molecular formula C12H16ClF2N B1489923 4-[(3,5-Difluorophenyl)methyl]piperidine hydrochloride CAS No. 782504-61-4

4-[(3,5-Difluorophenyl)methyl]piperidine hydrochloride

Cat. No. B1489923
M. Wt: 247.71 g/mol
InChI Key: HQPIZCWERQGUOX-UHFFFAOYSA-N
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Description

4-[(3,5-Difluorophenyl)methyl]piperidine hydrochloride, also known as 4-DFPP-HCl, is a synthetic compound that has recently been gaining increased attention in the scientific community. It has been studied for its potential applications in various areas of scientific research, including its use as a pharmaceutical, its potential as a drug, and its biochemical and physiological effects.

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • "4-[(E)-(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidinium picrate" (Jasinski et al., 2009) focused on the crystalline structure of a similar compound, highlighting its synthesis and structural analysis. This paper emphasizes the compound's chemical properties and potential for further derivatization in synthetic chemistry (Jasinski et al., 2009).
  • Pharmacological Research :

    • "4-(Diphenylmethyl)-1-[(imino)methyl]piperidines as gastric antisecretory agents" (Scott et al., 1983) explores the development of gastric antisecretory drugs based on piperidine derivatives, indicating the potential therapeutic applications of similar compounds (Scott et al., 1983).
    • "Discovery of antimycobacterial spiro-piperidin-4-ones" (Kumar et al., 2008) describes the synthesis and evaluation of piperidin-4-ones for antimycobacterial activity, showcasing the importance of piperidine derivatives in developing new antimicrobial agents (Kumar et al., 2008).
  • Biochemical Studies :

    • "Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine" (Geronikaki et al., 2003) investigated thiazolyl amides derived from piperidine for their anti-inflammatory and antioxidant activities, highlighting the biochemical potential of piperidine derivatives in medicinal chemistry (Geronikaki et al., 2003).
  • Material Science :

    • "Synthetic bacteriochlorins with integral spiro-piperidine motifs" (Reddy et al., 2013) discusses the design and synthesis of bacteriochlorins with spiro-piperidine units, contributing to material science by offering new insights into near-infrared absorbers (Reddy et al., 2013).

properties

IUPAC Name

4-[(3,5-difluorophenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N.ClH/c13-11-6-10(7-12(14)8-11)5-9-1-3-15-4-2-9;/h6-9,15H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPIZCWERQGUOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC(=CC(=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3,5-Difluorophenyl)methyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(3,5-Difluorophenyl)methyl]piperidine hydrochloride
Reactant of Route 2
4-[(3,5-Difluorophenyl)methyl]piperidine hydrochloride
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4-[(3,5-Difluorophenyl)methyl]piperidine hydrochloride
Reactant of Route 4
4-[(3,5-Difluorophenyl)methyl]piperidine hydrochloride
Reactant of Route 5
4-[(3,5-Difluorophenyl)methyl]piperidine hydrochloride
Reactant of Route 6
4-[(3,5-Difluorophenyl)methyl]piperidine hydrochloride

Citations

For This Compound
1
Citations
B Agai, Á Proszenyák, G Tárkányi… - European Journal of …, 2004 - Wiley Online Library
A short, scalable and environmentally benign synthesis of 2‐ and 4‐substituted benzylpiperidines has been developed. The method is based on the temperature‐programmed …

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